![molecular formula C18H21N5S B2559742 1-(4-甲基苯基)-6-(甲基硫基)-4-哌啶基-1H-吡唑并[3,4-d]嘧啶 CAS No. 339106-50-2](/img/structure/B2559742.png)
1-(4-甲基苯基)-6-(甲基硫基)-4-哌啶基-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
科学研究应用
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .
Mode of Action
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .
Biochemical Pathways
The action of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .
Pharmacokinetics
The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of the action of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
生化分析
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . The activity and selectivity of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine can be directed to multiple oncogenic targets through focused chemical modification .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with kinase active sites . It mimics the hinge region binding interactions in these sites, which can lead to enzyme inhibition or activation and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with guanidine to construct the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency while minimizing by-products. Scale-up processes often employ continuous flow reactors to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperidino group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyridines
Uniqueness
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its combination of a pyrazolo[3,4-d]pyrimidine core with piperidino and methylsulfanyl groups makes it a versatile scaffold for drug development and other applications .
属性
IUPAC Name |
1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSZJRANBSCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
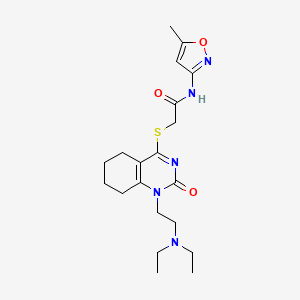
![N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide](/img/structure/B2559661.png)
![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)
![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2559664.png)
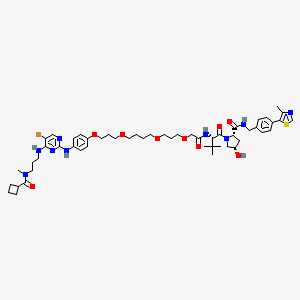
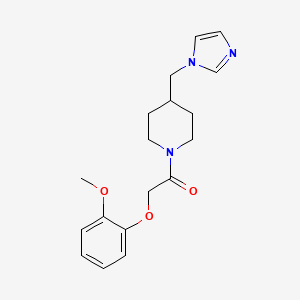
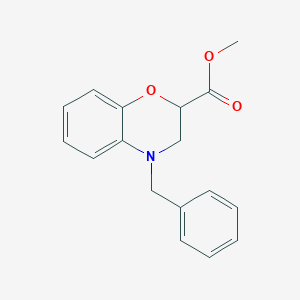
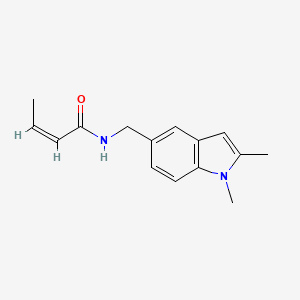
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2559677.png)
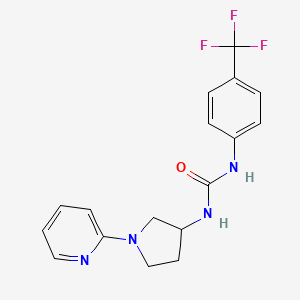
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2559679.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)
